Dibutyl sulfone
Overview
Description
Dibutyl sulfone (DBSO) is a sulfur-containing organic compound that exhibits a strong dipolar moiety along with two medium-length, apolar butyl chains. This structural configuration imparts distinct physical and chemical properties to the compound, such as a degree of polar versus apolar structural differentiation at the nanometer spatial scale. The compound's liquid structure has been studied at 320 K, revealing insights into its molecular interactions and associations .
Synthesis Analysis
The synthesis of dibutyl sulfone itself is not directly detailed in the provided papers. However, related compounds and methodologies can offer insight into potential synthetic routes. For example, dibutyl succinate has been synthesized from succinic acid and n-butyl alcohol using amino sulfonic acid as a catalyst, achieving high yields under optimal conditions . While this process is for an ester rather than a sulfone, the use of sulfonic acid derivatives in catalysis could be relevant for the synthesis of sulfone compounds.
Molecular Structure Analysis
The molecular structure of dibutyl sulfone is characterized by its strong dipolar nature due to the presence of a sulfonyl group attached to two butyl chains. The X-ray diffraction pattern of liquid dibutyl sulfone shows a low Q peak, indicating a degree of structural differentiation between the polar and apolar parts of the molecule. Molecular dynamics simulations have supported these experimental findings, providing a deeper understanding of the compound's structure at the molecular level .
Chemical Reactions Analysis
While the specific chemical reactions of dibutyl sulfone are not discussed in the provided papers, related sulfone compounds have been shown to undergo various transformations. For instance, sulfones can be reduced to sulfides using diisobutylaluminum hydride, a process that can achieve yields up to 70% . This reduction is typically challenging, but the method described offers an effective approach. Such reactions are important for understanding the reactivity and potential applications of dibutyl sulfone.
Physical and Chemical Properties Analysis
Dibutyl sulfone's physical properties are influenced by its molecular structure, particularly the strong dipolar interactions and the presence of butyl chains. The compound exhibits enhanced dipole-dipole correlation, which contributes to self-association within the liquid. However, hydrogen bonding interactions between the oxygen of the sulfonyl group and the butyl chain hydrogens are limited. The most significant hydrogen bonding occurs with the α-hydrogens, which is primarily a result of the strong dipole-dipole interactions rather than direct hydrogen bonding .
Scientific Research Applications
Solvent Extraction and Separation of Metals
Dibutyl sulfoxide (DBSO) has been utilized in the extraction and separation of palladium (II) and platinum (IV) from hydrochloric acid solutions. This process involves controlling the concentration of dibutyl sulfoxide and hydrochloric acid, allowing for efficient separation with high coefficients (Pan & Zhang, 2009).
Surfactant Properties in Fluorinated Sodium Alkanesulfonates
Research on perfluorobutyl-based fluorinated sodium alkanesulfonates, which are alternatives to perfluorooctanesulfonic acid (PFOS) used in various industrial products, has revealed surfactant properties. These substances were synthesized through several chemical reactions and showed distinct surface tension behavior and micelle formation (Chirumarry et al., 2017).
Photosensitized Oxidation in Chemical Reactions
A study on the photoinitiated oxidation of dibutyl sulfide with air oxygen in the presence of C70 fullerene under visible light demonstrated the formation of dibutyl sulfone as a primary product. This research offers insights into the influence of irradiation intensity on the rate and selectivity of photosensitized oxidation processes (Arsentyev et al., 2015).
Catalyst in Ester Synthesis
Amino sulfonic acid has been used as a catalyst in the synthesis of dibutyl succinate from succinic acid and n-butyl alcohol. This research highlights the factors influencing the reaction and the catalyst's reusability, with yields reaching up to 97.4% under optimal conditions (Liu Wen-qi, 2004).
Environmental Monitoring and Pollution Studies
In environmental studies, perfluorinated chemicals like dibutyl sulfone have been evaluated in various aquatic organisms to assess their occurrence and potential as bioindicators of environmental exposure. This research is crucial for understanding the environmental impact of these substances (Fernández-Sanjuan et al., 2010).
Oxidation Processes in Industrial Applications
Studies have also explored the oxidation of dibutyl sulfide by ozone, revealing the generation of transitional products like dibutyl sulfoxide and dibutyl sulfone. This research contributes to understanding the mechanisms of sulfide oxidation, important in various industrial applications (Popiel et al., 2008).
Future Directions
properties
IUPAC Name |
1-butylsulfonylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2S/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFJGKWTOULTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060502 | |
Record name | Butane, 1,1'-sulfonylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | Butyl sulfone | |
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Product Name |
Dibutyl sulfone | |
CAS RN |
598-04-9 | |
Record name | 1,1′-Sulfonylbis[butane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyl sulfone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598049 | |
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Record name | Dibutyl sulfone | |
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Record name | Butane, 1,1'-sulfonylbis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Butane, 1,1'-sulfonylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.014 | |
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Record name | DIBUTYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R34UA225G | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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